1-tert-Butylpiperidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of 1-tert-Butylpiperidin-4-amine and related compounds involves several key strategies. For instance, N-tert-Butanesulfinyl aldimines and ketimines serve as versatile intermediates for the asymmetric synthesis of amines, highlighting the utility of the tert-butyl group in activating imines for nucleophilic addition and serving as a chiral directing group (Ellman, Owens, & Tang, 2002). Furthermore, efficient routes to 1-tert-butyl-4-chloropiperidine have been developed, showcasing methods for generating the tert-butyl group on the nitrogen atom, which is a key step in synthesizing 1-tert-Butylpiperidin-4-amine (Amato et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds related to 1-tert-Butylpiperidin-4-amine has been extensively studied. For example, investigations into the conformation of the piperidine ring in 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives have provided insights into the impact of bulky substituents on the molecular conformation and the presence of intramolecular hydrogen bonds (Cygler et al., 1980).
Chemical Reactions and Properties
1-tert-Butylpiperidin-4-amine undergoes various chemical reactions that highlight its chemical properties. The synthesis of tert-butyl aminocarbonate, for instance, illustrates the reactivity of the amine group in forming aminocarbonates, a reaction that underscores the compound's utility in organic synthesis (Harris & Wilson, 1983).
Physical Properties Analysis
The physical properties of 1-tert-Butylpiperidin-4-amine and its derivatives are closely tied to their molecular structures. For example, the synthesis and crystal structure analysis of related compounds reveal their solid-state conformations and provide insights into their melting points, solubility, and crystallinity, which are critical for understanding their behavior in chemical reactions and applications (Ye et al., 2015).
Chemical Properties Analysis
The chemical properties of 1-tert-Butylpiperidin-4-amine, such as its reactivity and stability, are fundamental to its applications in synthesis. The compound's ability to participate in various chemical reactions, including nucleophilic substitutions and condensations, is a key aspect of its utility as a building block in organic synthesis. Studies on the synthesis, molecular structure, and reactivity of related compounds provide valuable insights into the chemical properties of 1-tert-Butylpiperidin-4-amine (Tamer et al., 2016).
Scientific Research Applications
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, closely related to 1-tert-Butylpiperidin-4-amine, serve as versatile intermediates for the asymmetric synthesis of amines. These compounds are prepared by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. The tert-butanesulfinyl group acts as a powerful chiral directing group, facilitating the addition of various nucleophiles and is readily cleaved afterward, yielding a broad spectrum of highly enantioenriched amines. This methodology enables efficient synthesis of alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).
Catalyst Development for Aryl-Cl Activation and Hydrosilane Polymerization
Group 10 metal aminopyridinato complexes, featuring tert-butyl groups, have been synthesized and employed as catalysts for aryl-Cl activation and hydrosilane polymerization. These complexes exhibit a strained binding situation due to their aminopyridinato ligands, suggesting their conversion into catalytically active species. Such applications demonstrate the utility of tert-butyl-containing compounds in facilitating Suzuki cross-coupling reactions and polymerization processes, offering a phosphine-free catalyst system (Deeken et al., 2006).
Synthesis of Biologically Active Molecules
Research on the synthesis of fused derivatives of 1,2,4-triazines, which are known for their diverse pharmacological actions, has led to the development of compounds like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one. These derivatives demonstrate significant potential in creating biologically active compounds through their reactivity under various conditions (Mironovich & Shcherbinin, 2014).
Chemoselective N-tert-Butyloxycarbonylation of Amines
A catalyst-free method for N-tert-butyloxycarbonylation of amines in water has been reported, showcasing the chemoselective formation of N-t-Boc derivatives without the need for isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc as side products. This process emphasizes the importance of tert-butyl groups in synthesizing optically pure N-t-Boc derivatives of chiral amines, esters of alpha-amino acids, and beta-amino alcohol (Chankeshwara & Chakraborti, 2006).
Future Directions
properties
IUPAC Name |
1-tert-butylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-6-4-8(10)5-7-11/h8H,4-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZAIGXZGPEBGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590492 | |
Record name | 1-tert-Butylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butylpiperidin-4-amine | |
CAS RN |
160357-95-9 | |
Record name | 1-tert-Butylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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